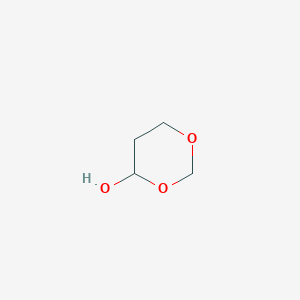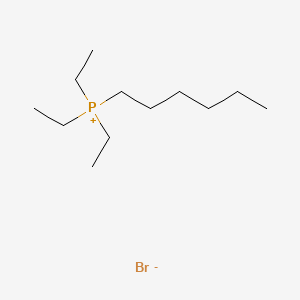
Triethyl(hexyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(hexyl)phosphanium bromide is a quaternary phosphonium salt, which is a type of organophosphorus compound. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide. Quaternary phosphonium salts are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexyl)phosphanium bromide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of triethylphosphine with hexyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Triethyl(hexyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to regenerate the tertiary phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triethyl(hexyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the preparation of biologically active phosphonium salts that have potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to target specific cells and tissues.
Industry: It is employed in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism by which triethyl(hexyl)phosphanium bromide exerts its effects depends on the specific application. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. In biological systems, the positively charged phosphonium ion can interact with negatively charged cell membranes, leading to enhanced cellular uptake and targeted delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Trihexyl tetradecyl phosphonium bromide
- Tetrabutylphosphonium bromide
- Triethylphosphine oxide
Uniqueness
Triethyl(hexyl)phosphanium bromide is unique due to its specific combination of alkyl groups, which impart distinct physical and chemical properties. Its moderate hydrophobicity and stability make it suitable for a variety of applications, from catalysis to drug delivery, distinguishing it from other quaternary phosphonium salts.
Properties
CAS No. |
59585-99-8 |
|---|---|
Molecular Formula |
C12H28BrP |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
triethyl(hexyl)phosphanium;bromide |
InChI |
InChI=1S/C12H28P.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OEOFIWFVDVNFLO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


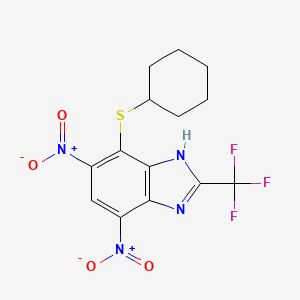

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)

![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

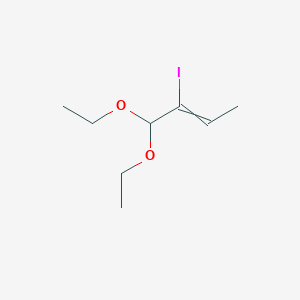

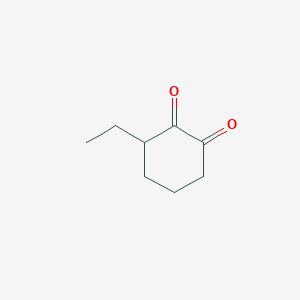
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)

